molecular formula C4H9I B1219991 1-Iodobutane CAS No. 542-69-8

1-Iodobutane

Cat. No. B1219991
CAS RN: 542-69-8
M. Wt: 184.02 g/mol
InChI Key: KMGBZBJJOKUPIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Iodobutane can be synthesized through several methods. A notable approach involves the reaction of nanocrystalline MgO with 1-iodobutane, leading to dehydroiodination at temperatures as low as 100°C, indicating a surface-limited reaction mechanism (Mishakov et al., 2005). Another method described the synthesis of fresh alkyl iodides, including 1-iodobutane, using alcohols and hydriodic acid, showcasing a simple, high-yield, and pure method relevant for creating biologically significant compounds (Klein et al., 2008).

Molecular Structure Analysis

The molecular structure of 1-iodobutane has been extensively studied through high-resolution rotational spectroscopy, providing insights into its conformational isomerism. This research revealed the presence of anti-anti-, gauche-anti-, and gauche-gauche conformers, with detailed analysis of rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants (Arsenault et al., 2017).

Chemical Reactions and Properties

1-Iodobutane participates in a variety of chemical reactions, highlighting its versatility. For instance, it undergoes hypervalent iodine-mediated cyclization, demonstrating its utility in synthesizing complex organic structures such as 1-diiodomethylene indanes and cyclopentanes (Zheng & Fan, 2011). Its reaction with clean MgO showcases a temperature-dependent dehydroiodination, providing a pathway for surface iodination and highlighting a change in reaction mechanism from concerted E2 elimination to stage E1 elimination (Mishakov et al., 2005).

Physical Properties Analysis

While specific studies on the physical properties of 1-iodobutane from the provided articles were not highlighted, general knowledge indicates that its physical properties, such as boiling point, density, and solubility, play a crucial role in its application in organic synthesis. The molecular structure analysis by Arsenault et al. indirectly contributes to understanding its physical behavior through the detailed structural insights.

Chemical Properties Analysis

1-Iodobutane exhibits a range of chemical properties, including reactivity towards nucleophiles, participation in elimination reactions, and utility in synthesis applications. The studies mentioned above detail its synthesis from alcohols and hydriodic acid, showcasing its chemical versatility (Klein et al., 2008), and its catalytic dehydroiodination over nanocrystalline MgO highlights its reactive properties and the influence of surface chemistry on its behavior (Mishakov et al., 2005).

Scientific Research Applications

Conformational Isomerism Studies

  • Rotational Spectroscopy Analysis : High-resolution rotational spectroscopy has been utilized to analyze the conformational isomerism of 1-iodobutane. This detailed study identified rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants among other parameters for various conformers of 1-iodobutane, contributing significantly to the understanding of its molecular behavior (Arsenault et al., 2017).

Reaction Mechanisms and Catalysis

  • Dehydroiodination Reaction : A study on the dehydroiodination of 1-iodobutane over nanocrystalline MgO samples revealed insights into the reaction mechanism at different temperatures. This research is significant for understanding surface modification and reaction pathways in catalysis (Mishakov et al., 2005).

Laser Interaction and Ionization Studies

  • Femtosecond Laser Interaction : Research involving the interaction of 1-iodobutane with femtosecond laser pulses has provided insights into multiphoton ionization and field ionization processes. This study contributes to the understanding of molecular ionization mechanisms under high-intensity laser fields (Kosmidis et al., 2005).

Spectroscopy and Molecular Analysis

  • Vibration Spectra Analysis : The study of the Raman and infrared spectra of 1-iodobutane, including its conformational isomerism, has been crucial for understanding its molecular structure and behavior under various states like gaseous, liquid, and crystalline (Ogawa et al., 1978).

Electrochemical Studies

  • Electrochemical Reduction : Research on the electrochemical reduction of 1-iodobutane has provided insights into the formation of various hydrocarbon products, contributing to the understanding of reduction mechanisms and potential applications in organic synthesis (Pritts & Peters, 1995).

Thermodynamics and Physical Properties

  • Viscosity and Thermodynamic Studies : Investigations into the viscosities and thermodynamics of mixtures containing 1-iodobutane have yielded valuable data on the molecular interactions and physical properties of these mixtures, important for applications in material science and engineering (Ryshkova et al., 2019).

Safety And Hazards

1-Iodobutane is flammable and toxic if inhaled . It is recommended to avoid contact with skin and eyes, and avoid inhalation of vapor or mist . It should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge .

properties

IUPAC Name

1-iodobutane
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InChI

InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3
Source PubChem
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InChI Key

KMGBZBJJOKUPIA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9I
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DSSTOX Substance ID

DTXSID70862157
Record name 1-Iodobutane
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Molecular Weight

184.02 g/mol
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Physical Description

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
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Vapor Pressure

13.9 [mmHg]
Record name n-Butyl iodide
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Product Name

1-Iodobutane

CAS RN

542-69-8, 25267-27-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,520
Citations
K Aarset, K Hagen, R Stølevik, S Per Christian - Structural Chemistry, 1995 - Springer
… For 1-iodobutane we first did ab initio calculations using the STO-3G** basis set. We did not … The resuits from the calculations for 1-iodobutane (with the LANL1DZ basis set) together …
Number of citations: 25 link.springer.com
GA Crowder, S Ali - Journal of Molecular Structure, 1975 - Elsevier
Normal coordinate calculations were made for the trans and gauche conformations of n-propyl and n-butyl iodides and for the tt, tg and gg conformations of 1,3-diiodopropane. Nineteen …
Number of citations: 37 www.sciencedirect.com
IV Mishakov, DS Heroux, VV Chesnokov… - Journal of …, 2005 - Elsevier
… , including 1-iodobutane. The … of 1-iodobutane with nanocrystalline MgO prepared by two different techniques. There are two reasons to gain an understanding of the 1-iodobutane …
Number of citations: 29 www.sciencedirect.com
EA Arsenault, DA Obenchain, TA Blake… - Journal of Molecular …, 2017 - Elsevier
… The first microwave study of 1-iodobutane, performed by … Nearly 40 years later, this reinvestigation of 1-iodobutane, by … Comparisons between the three conformers of 1-iodobutane …
Number of citations: 4 www.sciencedirect.com
ST Park, MS Kim - Journal of the American Chemical Society, 2002 - ACS Publications
… Peak tops of the first excited electronic states, Ã, appear at 2.05, 1.95, 2.02, and 1.78 eV above the X̃ 1 state in the photoelectron spectra of 1-iodobutane, 2-iodobutane, isobutyl iodide, …
Number of citations: 20 pubs.acs.org
S Sharma, K Thakkar, P Patel, M Makwana - 2015 - nopr.niscpr.res.in
… those of their binary mixtures with 1-iodobutane as a common … mole fraction of the 1-iodobutane over whole composition … over entire mole fraction of 1-iodobutane at three temperatures. …
Number of citations: 1 nopr.niscpr.res.in
S Sharma, K Thakkar, P Patel… - Advances in Physical …, 2013 - downloads.hindawi.com
… 1iodobutane has vast applications at industrial level because it works as an alkylating agent … was thought worthwhile to study the binary mixtures of 1-iodobutane, benzene, toluene, o-, …
Number of citations: 12 downloads.hindawi.com
G Crowder, S Ali - Journal of Molecular Structure, 1976 - Elsevier
Infrared and Raman spectra were obtained for n-C 3 D 7 I and n-C 4 D 9 I that showed the existence of rotational isomers. The conformer with a co-planar chain of carbons and iodine is …
Number of citations: 12 www.sciencedirect.com
ST Park, SK Kim, MS Kim - The Journal of Chemical Physics, 2001 - pubs.aip.org
… , iso-butyl iodide, 2-iodobutane, and 1-iodobutane. The ionization energy to the lower spin–orbit … threshold region of the MATI spectra of 1-iodobutane are the origins for the different …
Number of citations: 27 pubs.aip.org
SM Klein, C Zhang, YL Jiang - Tetrahedron Letters, 2008 - Elsevier
… Interestingly, we found that 1-iodobutane could be directly synthesized using 1-butanol and hydriodic acid (HI, 57%) by reflux without adding an additional acid in 80% yield with 98% …
Number of citations: 28 www.sciencedirect.com

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